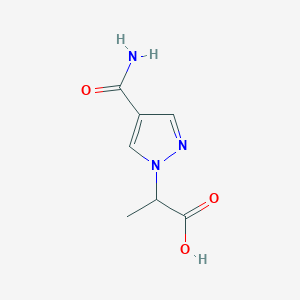
(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of reagents such as ammonia and hydrogen in a solvent like methanol . The reaction conditions typically involve cooling the solution to a low temperature (e.g., 0°C) before adding the reagents .Molecular Structure Analysis
The molecular structure of “(4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine” is represented by the molecular formula C12H17ClFNO. The InChI code for a similar compound is 1S/C11H13FO2/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 245.72 g/mol. The physical form of similar compounds is typically solid .Applications De Recherche Scientifique
Photophysical and Crystallographic Studies
Research involving the synthesis of new intramolecular charge transfer (ICT) fluorophores highlights the importance of structural modifications to enhance photophysical properties. For instance, the study by Alexis Tigreros et al. (2021) on pyrazolo[1,5-a]pyrimidine–triphenylamine systems, which are structurally related but not identical to (4-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine, demonstrates how substituent effects on molecules can influence their molecular and photophysical properties. Such studies are crucial for designing applications in material science, particularly in the development of fluorescent indicators and understanding the impact of molecular packing on photophysical properties.
Inhibitor Discovery for Cancer Therapy
The search for novel kinase inhibitors led to the discovery of compounds with potent inhibitory activity against the Met kinase superfamily, as detailed by G. M. Schroeder et al. (2009). Although the focus was on a different chemical entity, the methodology and findings underscore the potential of using compounds like this compound in developing selective inhibitors for cancer therapy. Such research contributes to understanding the structure-activity relationships necessary for advancing therapeutic agents into clinical trials.
Advanced Material Design
In the realm of advanced materials, the study on aggregation-induced emission (AIE) characteristics by Wei Qin et al. (2012) exemplifies the application of complex organic molecules in creating biocompatible nanoparticles. These nanoparticles serve as fluorescent bioprobes for in vitro and in vivo imaging applications, demonstrating the compound's relevance in developing high-brightness, low-toxicity materials for medical diagnostics and research.
Environmental Monitoring and Chemical Sensing
The creation of stimuli-responsive and reversible fluorescence switches, as investigated by Zhiming Wang et al. (2015), represents another fascinating application. Although based on a tetraphenylethene derivative, the research principles apply to the development of chemical sensors and environmental monitors using compounds like this compound. These materials can undergo reversible changes in response to environmental stimuli, showcasing their potential in sensing applications.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10,12H,5-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPBABRLRUVRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(5,6-dichloropyridin-3-yl)formamido]-N-(4-methylpentan-2-yl)acetamide](/img/structure/B2965559.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2965561.png)
![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)


![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![2-(4-chlorophenoxy)-2-methyl-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2965571.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
![2-[1-[2-(3,4-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenethylacetamide](/img/no-structure.png)
![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

![N-Methyl-N-[2-[2-(3-methylbutyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2965578.png)
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2965579.png)
![6-[(4-Bromophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2965582.png)
